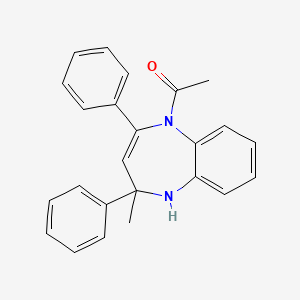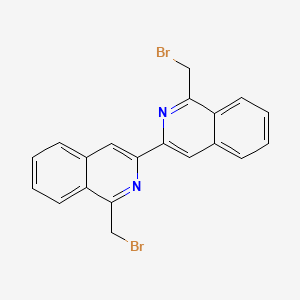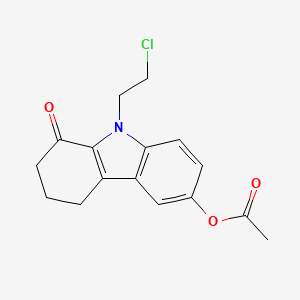![molecular formula C24H41ClN2O3 B14300309 4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride CAS No. 119247-17-5](/img/structure/B14300309.png)
4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride is a chemical compound with the molecular formula C24H41ClN2O3 and a molecular weight of 441.059 g/mol This compound is known for its unique structure, which includes a pyridinium ion core substituted with a carbamoyl group and a hexadecyloxy group
Méthodes De Préparation
The synthesis of 4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride typically involves multiple steps, including the formation of the pyridinium ion and subsequent substitution reactions One common synthetic route involves the reaction of pyridine with a carbamoyl chloride derivative to introduce the carbamoyl groupThe final step involves the formation of the chloride salt by reacting the intermediate compound with hydrochloric acid .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The pyridinium ion core allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chloride ion.
Applications De Recherche Scientifique
4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing heterocycles.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. It is often used in cell culture studies to investigate its effects on cell proliferation and apoptosis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Comparaison Avec Des Composés Similaires
4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride can be compared with other similar compounds, such as:
4-Carbamoyl-1-hexadecylpyridinium chloride: This compound has a similar structure but lacks the oxoethyl group.
3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride: This compound contains a dinitrophenyl group instead of the hexadecyloxy group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
| 119247-17-5 | |
Formule moléculaire |
C24H41ClN2O3 |
Poids moléculaire |
441.0 g/mol |
Nom IUPAC |
hexadecyl 2-(4-carbamoylpyridin-1-ium-1-yl)acetate;chloride |
InChI |
InChI=1S/C24H40N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-29-23(27)21-26-18-16-22(17-19-26)24(25)28;/h16-19H,2-15,20-21H2,1H3,(H-,25,28);1H |
Clé InChI |
IWDADVFHDGVEPU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)C[N+]1=CC=C(C=C1)C(=O)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,3-Dimethoxy-6H,8H-[1,6]naphthyridino[6,7-c][1,3]benzothiazin-8-one](/img/structure/B14300233.png)
![Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14300235.png)

![Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate](/img/structure/B14300251.png)


![4-amino-1-[(1R,4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one](/img/structure/B14300284.png)
